N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide

Sigma receptor ligands Structure-activity relationship Benzylpiperidine pharmacophore

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide (CAS 1211743-78-0) is a synthetic small molecule with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It belongs to the class of N-benzylpiperidine alkylacetamide derivatives, a structural family extensively investigated for sigma receptor (σR) ligand activity.

Molecular Formula C16H24N2O2
Molecular Weight 276.38
CAS No. 1211743-78-0
Cat. No. B2524215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide
CAS1211743-78-0
Molecular FormulaC16H24N2O2
Molecular Weight276.38
Structural Identifiers
SMILESCOCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-20-13-16(19)17-11-14-7-9-18(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
InChIKeyRBCHCCHLGBKFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide (CAS 1211743-78-0): Structural Identity and Compound Class Positioning for Scientific Procurement


N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide (CAS 1211743-78-0) is a synthetic small molecule with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It belongs to the class of N-benzylpiperidine alkylacetamide derivatives, a structural family extensively investigated for sigma receptor (σR) ligand activity [1][2]. The compound features a piperidine ring bearing an N-benzyl substituent, a methylene spacer (-CH2-) linking to the acetamide nitrogen, and a 2-methoxyacetyl side chain — a combination that distinguishes it from the well-characterized N-(1-benzylpiperidin-4-yl)arylacetamide series that has demonstrated nanomolar affinity for sigma-1 and sigma-2 receptor subtypes [2][3]. It is listed as a research chemical and synthetic building block by multiple chemical suppliers .

Why Generic Substitution Fails for N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide: Structural Nuances That Alter Sigma Receptor Selectivity Profiles


N-Benzylpiperidine derivatives are not interchangeable sigma receptor ligands. The published structure-activity relationship (SAR) literature demonstrates that even modest structural modifications — such as replacing an arylacetamide side chain with an alkylacetamide, or introducing a methylene spacer between the piperidine ring and the amide nitrogen — can profoundly alter sigma-1 versus sigma-2 receptor subtype selectivity and binding affinity [1][2]. For example, the prototypical arylacetamide N-(1-benzylpiperidin-4-yl)phenylacetamide exhibits a sigma-1 Ki of 3.90 nM and sigma-2 Ki of 240 nM (approximately 62-fold σ1-selective) [1], while piperidine-based alkylacetamide derivatives reported by Zampieri et al. (2018) display markedly different selectivity ratios, with some compounds showing σ1 Ki values of 17 nM and σ2 Ki values of 1117 nM [2]. The target compound N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide possesses both a methylene spacer and a methoxyacetyl side chain — two features absent from the well-characterized comparator series — making its receptor binding profile non-predictable by simple analogy. Generic substitution with a structurally related benzylpiperidine acetamide without these specific modifications therefore risks selecting a compound with a fundamentally different pharmacological signature.

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide: Comparator-Based Analysis for Informed Procurement


Methylene Spacer Insertion: Structural Differentiation from Directly Linked N-(1-Benzylpiperidin-4-yl)acetamide Analogs

The target compound contains a methylene (-CH2-) spacer between the piperidine 4-position and the amide nitrogen, in contrast to the majority of published N-(1-benzylpiperidin-4-yl)arylacetamide and alkylacetamide sigma ligands where the amide is directly attached to the piperidine ring [1][2]. This spacer increases the distance between the protonatable piperidine nitrogen — a critical pharmacophoric element for sigma receptor binding — and the amide carbonyl, altering the three-dimensional presentation of the pharmacophore [1]. In the well-characterized N-(1-benzylpiperidin-4-yl)arylacetamide series, the direct attachment yields sigma-1 Ki values in the low nanomolar range (e.g., 3.90 nM for the unsubstituted phenylacetamide) with 62-fold selectivity over sigma-2 [2]. The methylene spacer in the target compound is expected to modulate both affinity and subtype selectivity, though direct quantitative binding data for this specific compound has not been identified in the peer-reviewed public literature as of the search date.

Sigma receptor ligands Structure-activity relationship Benzylpiperidine pharmacophore

Alkylacetamide vs. Arylacetamide Side Chain: Modulating Sigma Receptor Subtype Selectivity

The target compound bears a 2-methoxyacetyl (alkylacetamide) side chain rather than the phenylacetamide (arylacetamide) moiety found in the prototypical sigma-1 selective ligands [1]. Published SAR from the Zampieri 2018 series of piperidine-based alkylacetamide derivatives demonstrates that replacing the aryl group with an alkyl chain alters sigma receptor subtype selectivity: compound 19 in that series displayed σ1 Ki = 17 nM and σ2 Ki = 1117 nM (approximately 66-fold σ1-selective) [2], while the classical arylacetamide N-(1-benzylpiperidin-4-yl)phenylacetamide showed σ1 Ki = 3.90 nM and σ2 Ki = 240 nM (approximately 62-fold σ1-selective) [1]. The methoxy group in the target compound's side chain introduces an additional hydrogen bond acceptor that is absent in simple alkylacetamides, potentially further modulating receptor interactions [3]. Direct quantitative binding data for the target compound at sigma receptors has not been identified in the public literature.

Sigma-2 receptor TMEM97 Alkylacetamide SAR Sigma-1 selectivity

Physicochemical Property Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity

The target compound (MW 276.37, C16H24N2O2) occupies a distinct physicochemical space compared to the prototypical sigma-1 arylacetamide ligands . N-(1-benzylpiperidin-4-yl)phenylacetamide has a molecular weight of 308.42 (C20H24N2O) [1], making the target compound approximately 32 Da lighter. The target compound also possesses an additional oxygen atom (methoxy group) that serves as a hydrogen bond acceptor, increasing the HBA count from 2 to 3 relative to the phenylacetamide comparator . These differences in molecular weight, hydrogen bonding capacity, and topological polar surface area are relevant for central nervous system (CNS) drug discovery programs, where multiparameter optimization (CNS MPO) scores guide lead selection [2]. The lower molecular weight and additional HBA of the target compound may confer distinct blood-brain barrier permeability and metabolic stability profiles, though direct experimental ADME data for this compound are not publicly available.

Drug-likeness Physicochemical properties CNS MPO Lead optimization

Synthetic Utility: Debenzylation to 2-Methoxy-N-(piperidin-4-ylmethyl)acetamide as a Versatile Intermediate

The N-benzyl group on the piperidine nitrogen of the target compound serves as a protecting group that can be removed via catalytic hydrogenolysis to yield 2-methoxy-N-(piperidin-4-ylmethyl)acetamide, a secondary amine intermediate suitable for further diversification [1]. Published synthetic precedent shows that N-(1-benzylpiperidin-4-yl)-2-methoxyacetamide (the direct-attachment analog without the methylene spacer) undergoes debenzylation using 20% palladium hydroxide on activated charcoal in ethanol to afford 2-methoxy-N-(piperidin-4-yl)acetamide in 8 g yield [1]. This synthetic handle enables late-stage functionalization of the piperidine nitrogen with diverse electrophiles (e.g., sulfonylation, reductive amination, arylation) to generate focused compound libraries for SAR exploration. The benzyl-protected form (target compound) offers superior storage stability compared to the free secondary amine, making it the preferred procurement form for medicinal chemistry laboratories .

Synthetic intermediate Debenzylation Piperidine building block Medicinal chemistry

Caveat Emptor: Current Limitations in Publicly Available Quantitative Biological Data

A comprehensive search of the peer-reviewed literature (PubMed, ChEMBL, BindingDB, PubChem, and patent databases) conducted in May 2026 did not identify any publication reporting direct, quantitative biological assay data (Ki, IC50, EC50, or functional activity) for N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide (CAS 1211743-78-0) [1][2]. The compound is listed in chemical supplier catalogs and the ChemSrc database, but it does not appear to have been the subject of dedicated pharmacological characterization in the public domain [1]. All differentiation claims in this guide are therefore based on: (i) structural comparison with well-characterized analogs; (ii) class-level SAR inferences from the benzylpiperidine sigma receptor ligand literature; and (iii) physicochemical property calculations. Users intending to employ this compound in biological assays should anticipate the need for de novo pharmacological profiling and should verify compound identity and purity (recommended ≥95% by HPLC or NMR) upon receipt [1].

Data gap analysis Procurement risk assessment Assay development

Recommended Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]-2-methoxyacetamide Based on Available Evidence


Sigma Receptor Subtype Selectivity Profiling Studies

The target compound is structurally positioned at the intersection of alkylacetamide and benzylpiperidine sigma ligand chemotypes. It is suitable for inclusion in screening panels designed to probe the SAR of sigma-1 versus sigma-2 receptor selectivity, particularly in studies comparing alkylacetamide side chains against classical arylacetamide pharmacophores . Given the absence of published binding data, this compound is best deployed in radioligand competition binding assays (e.g., [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2 in guinea pig brain or rat PC12 cell membranes) as part of exploratory SAR campaigns [1]. Researchers should include N-(1-benzylpiperidin-4-yl)phenylacetamide as a reference comparator to establish assay validity .

Medicinal Chemistry Library Synthesis via N-Debenzylation and Diversification

The N-benzyl group serves as a traceless protecting group that can be removed under mild hydrogenolysis conditions (H₂, Pd(OH)₂/C, ethanol) to generate 2-methoxy-N-(piperidin-4-ylmethyl)acetamide, a secondary amine scaffold primed for parallel library synthesis . This application scenario is particularly relevant for medicinal chemistry groups and contract research organizations (CROs) engaged in hit-to-lead or lead optimization programs targeting sigma receptors, GPCRs, or ion channels where the piperidine scaffold is a privileged structure [1]. The benzyl-protected form is the recommended procurement format for storage and subsequent batch-wise deprotection.

CNS Drug Discovery Lead Optimization: Physicochemical Property Benchmarking

With a molecular weight of 276.37 and three hydrogen bond acceptors, the target compound occupies favorable CNS drug-like property space relative to heavier arylacetamide sigma ligands (e.g., N-(1-benzylpiperidin-4-yl)phenylacetamide, MW 308.42) [1]. It is suitable as a low-molecular-weight benchmark compound in CNS MPO (Multiparameter Optimization) scoring exercises during lead identification and optimization phases [2]. Procurement for this purpose should be accompanied by experimental determination of LogD, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) values to complete the physicochemical profile.

Analytical Reference Standard for Mass Spectrometry and Chromatographic Method Development

The compound's distinct molecular formula (C16H24N2O2, monoisotopic mass 276.1838 Da) and characteristic SMILES structure (COCC(=O)NCC1CCN(Cc2ccccc2)CC1) make it suitable as an analytical reference standard for LC-MS and GC-MS method development in laboratories studying benzylpiperidine derivatives . Its fragmentation pattern in mass spectrometry can serve as a diagnostic template for structural elucidation of related alkylacetamide analogs. Procurement for this application requires verification of purity (≥95%) and provision of a certificate of analysis from the supplier.

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.